4-methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide
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Overview
Description
4-methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and anti-inflammatory agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzenesulfonamide and N-methylbenzenesulfonamide.
Reaction Steps:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxy-3-(N-methylamino)-N-(propan-2-yl)benzene-1-sulfonamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as an anti-inflammatory or antimicrobial agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The molecular targets could include enzymes involved in folic acid synthesis or cell wall formation.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxybenzenesulfonamide
- N-methylbenzenesulfonamide
- N-(propan-2-yl)benzenesulfonamide
Uniqueness
4-methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to its simpler analogs.
Biological Activity
4-Methoxy-3-(N-methylbenzenesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in the realm of antibacterial properties. Its unique structure, featuring a methoxy group and a sulfonamide moiety, enhances its pharmacological potential. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C18H24N2O5S2
- CAS Number : 941900-38-5
This compound is characterized by:
- A benzene ring substituted at the 1-position with a sulfonamide group.
- A methoxy group at the 4-position.
- An isopropyl group attached to the nitrogen of the sulfonamide.
The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of bacterial folate synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase, which is essential for synthesizing folate from para-aminobenzoic acid. The inhibition leads to bacteriostatic effects, thereby preventing bacterial growth and replication.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Sulfonamides are known for their broad-spectrum efficacy against various bacterial strains. The presence of the methoxy group enhances solubility and bioavailability, potentially increasing its effectiveness.
Anti-inflammatory Effects
In addition to antibacterial properties, sulfonamides have demonstrated anti-inflammatory and analgesic activities. These effects make them valuable in treating conditions beyond bacterial infections, such as inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related sulfonamide compounds, providing insights into their pharmacological profiles:
- Study on Perfusion Pressure : A study evaluated the effects of various benzenesulfonamides on perfusion pressure in a controlled experimental setup. Results indicated that certain derivatives could influence cardiovascular parameters by modulating perfusion pressure through calcium channel inhibition .
- Comparative Analysis : In vitro studies compared the efficacy of various benzenesulfonamide derivatives against Leishmania spp., revealing that some compounds exhibited IC50 values in the low micromolar range, indicating potent antileishmanial activity .
- Pharmacokinetic Studies : The pharmacokinetic profiles of related compounds were assessed using computational models like ADMETlab. These studies highlighted differences in permeability and bioavailability among structurally similar compounds, suggesting that modifications to the sulfonamide structure could enhance therapeutic efficacy .
Table 1: Biological Activity Comparison of Sulfonamide Derivatives
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
4-Methoxy-3-(N-methylbenzenesulfonamido)... | TBD | Antibacterial |
4-(2-Aminoethyl)-benzenesulfonamide | TBD | Cardiovascular Effects |
2-Hydrazinocarbonyl-benzenesulfonamide | TBD | Antileishmanial |
2,5-Dichloro-N-(4-nitrophenyl)benzenesulfonamide | TBD | Antibacterial |
Note: TBD = To Be Determined based on ongoing research.
Properties
IUPAC Name |
3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-13(2)18-25(20,21)15-10-11-17(24-4)16(12-15)19(3)26(22,23)14-8-6-5-7-9-14/h5-13,18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDCJSDHXKISGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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